molecular formula C₂₁H₁₇ClF₃NO₂ B023225 Efavirenz impurity I CAS No. 209414-26-6

Efavirenz impurity I

Cat. No.: B023225
CAS No.: 209414-26-6
M. Wt: 407.8 g/mol
InChI Key: UTEUZELNJWOZOI-ANYOKISRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efavirenz impurity I, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₇ClF₃NO₂ and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trace Level Quantification and Method Development

  • Trace Level Quantification of Genotoxic Impurity in Efavirenz : A method was developed for quantitatively determining trace levels of AMCOL, a genotoxic impurity in Efavirenz, using LC–MS/MS. This method is crucial for risk assessment and ensuring impurity levels are below toxicological concern thresholds (Jaishetty et al., 2015).
  • Novel LC-MS/MS Method for Ultra-trace Analysis : A sensitive and specific method was established for analyzing three genotoxic Efavirenz impurities, enhancing the ability to monitor these impurities at very low levels (Vadlamani & Ravindhranath, 2020).
  • RP-HPLC Technique for N-Nitrosamine's in Efavirenz : Development of a reverse-phase HPLC method for detecting genotoxic N-Nitrosamine impurities in Efavirenz, providing a more sensitive and economical approach (Sravanthi et al., 2022).
  • Reverse-phase Liquid Chromatography for Impurities Analysis : A stability-indicating method was developed for the determination of process-related impurities and degradants of Efavirenz, crucial for ensuring drug stability and safety (Gadapayale et al., 2015).

Impurity Characterization and Pharmacokinetic Studies

  • Pharmacogenetic Associations with Efavirenz Concentrations : Studying the genetic factors impacting Efavirenz plasma concentrations and clinical responses in patients, contributing to personalized medicine strategies (Sarfo et al., 2014).
  • Voltammetric Studies on Efavirenz Interaction : Investigating the interaction between Efavirenz and DNA using electrochemical methods, providing insights into the molecular interactions of the drug (DOĞAN-TOPAL et al., 2009).
  • Pharmacokinetics and Effects in HIV-infected Patients : Assessing Efavirenz pharmacokinetics and its variability among patients to understand its clinical efficacy and potential side effects (Csajka et al., 2003).

Impurity Extraction and Analytical Techniques

  • Molecularly Imprinted Polymer for Efavirenz Extraction : Development of a polymer for selective solid-phase extraction of Efavirenz from water, important for environmental monitoring and analysis (Mtolo et al., 2019).

Mechanism of Action

Target of Action

Efavirenz Impurity I, chemically known as 7-Chloro-1-(cyclopenta-1,3-dien-1-ylmethyl)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one , is related to Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .

Mode of Action

Similar to other NNRTIs, Efavirenz inhibits the activity of the viral RNA-directed DNA polymerase, i.e., the reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on the cell type .

Biochemical Pathways

Efavirenz acts on the reverse transcription pathway of the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the integration of viral DNA into the host genome and subsequent production of new virions .

Pharmacokinetics

The pharmacokinetics of Efavirenz are characterized by significant between-subject variability, which influences both therapeutic response and adverse effects . Genetic variation in cytochrome P450 genes, especially in CYP2A6, has been linked to some of the variability in Efavirenz pharmacokinetics .

Result of Action

The inhibition of the reverse transcriptase enzyme by Efavirenz leads to a decrease in viral replication and an increase in CD4 cell counts, thereby slowing the progression of HIV disease .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, genetic variations in the patient can affect the metabolism of the drug and hence its efficacy and toxicity . Furthermore, co-administration with other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Efavirenz .

Safety and Hazards

When handling Efavirenz impurity I, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUZELNJWOZOI-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-26-6
Record name SG-275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG-275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.